molecular formula C9H7NO2 B8011836 2-(Oxazol-4-yl)phenol

2-(Oxazol-4-yl)phenol

Cat. No.: B8011836
M. Wt: 161.16 g/mol
InChI Key: JWISGKXKSCBIJQ-UHFFFAOYSA-N
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Description

Chemical Identity and Fundamental Properties

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 2-(1,3-oxazol-4-yl)phenol , reflecting the position of the oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 3) attached to the phenolic ring at carbon 2. The structural formula (Fig. 1) can be represented in SMILES notation as OC1=CC=CC=C1C2=COC=N2, which encodes the hydroxyl group (-OH) on the benzene ring and the oxazole moiety. The InChIKey JWISGKXKSCBIJQ-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

Table 1: Key identifiers for 2-(Oxazol-4-yl)phenol
Property Value Source
IUPAC Name 2-(1,3-oxazol-4-yl)phenol
CAS Registry Number 391927-10-9
SMILES OC1=CC=CC=C1C2=COC=N2
InChIKey JWISGKXKSCBIJQ-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula C₉H₇NO₂ corresponds to a monoisotopic mass of 161.0477 Da and a molecular weight of 161.16 g/mol. Elemental composition comprises 67.08% carbon, 4.38% hydrogen, 8.69% nitrogen, and 19.85% oxygen by mass. The oxazole ring contributes to the compound’s planar geometry, while the phenolic hydroxyl group introduces polarity, influencing intermolecular interactions such as hydrogen bonding.

Physicochemical Characterization

Solubility and Partition Coefficients

Experimental solubility data for this compound are scarce, but computational predictions provide insights:

  • LogP (octanol-water partition coefficient): 2.05, indicating moderate lipophilicity.
  • Topological Polar Surface Area (TPSA): 46.26 Ų, suggesting moderate aqueous solubility due to hydrogen-bonding capacity.

These properties imply solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water. The hydroxyl group enhances solubility in alkaline media via deprotonation, while the aromatic system favors organic solvents like ethanol or acetone.

Thermal Stability and Phase Transitions

Direct measurements of melting/boiling points or decomposition temperatures are unavailable in the literature. However, handling guidelines recommend storage at 2–8°C under nitrogen , implying susceptibility to thermal degradation or oxidation. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be required to characterize phase transitions conclusively.

Properties

IUPAC Name

2-(1,3-oxazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-4-2-1-3-7(9)8-5-12-6-10-8/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWISGKXKSCBIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial-Scale Optimization

Industrial adaptations utilize continuous flow reactors to enhance throughput. In one protocol, β-hydroxy amides are processed at 6 mL/min in a mesofluidic system with manganese dioxide (MnO₂) as a heterogeneous catalyst, achieving 98% yield over 2.5 hours. This approach mitigates blockages and improves safety by avoiding exothermic decomposition risks associated with batch processing.

Modified Robinson–Gabriel Synthesis

The Robinson–Gabriel method, traditionally used for 2,5-disubstituted oxazoles, has been adapted for this compound synthesis. Starting from 2-acylamino ketones , cyclodehydration is catalyzed by polyphosphoric acid or trifluoroacetic anhydride at 80–120°C . For example, 2-(4-hydroxyphenyl)-2-acylaminoacetophenone undergoes cyclization in refluxing toluene with PCl₅ , yielding the target compound in 50–60% yield . Modifications include solid-phase synthesis, where the acylated intermediate is immobilized on a benzhydrylic linker , enabling facile purification and ≥90% purity .

Metal-Free Tandem Reactions

A breakthrough method involves K₂CO₃-promoted tandem reactions at ambient temperature. N-Phenoxyamides react with alkynylbenziodoxolones via a sequence of-rearrangement, alkylidene carbene insertion, Michael addition, and cyclization. This protocol eliminates metal catalysts, achieving 75–92% yield across diverse substrates (Table 1). Notably, electron-withdrawing groups on the phenyl ring enhance reaction rates by stabilizing intermediate carbenes.

Table 1: Selected Substrates and Yields in Metal-Free Synthesis

Substrate (R Group)Yield (%)Reaction Time (h)
-H9212
-NO₂8810
-OCH₃7515

Van Leusen Oxazole Synthesis

The Van Leusen method using tosylmethyl isocyanide (TosMIC) is highly effective for constructing the oxazole ring. 4-Hydroxybenzaldehyde reacts with TosMIC in 1,2-dimethoxyethane (DME) under basic conditions (DBU, 70°C ), followed by acid workup to yield this compound. Key advantages include atom economy and compatibility with electron-rich aldehydes. Recent optimizations report 85% yield by employing microwave irradiation (350 W, 8 minutes), which accelerates the cycloaddition step.

Flow Chemistry Approaches

Flow systems excel in scalability and reproducibility. A two-step protocol combines Deoxo-Fluor®-mediated cyclodehydration with MnO₂ oxidation in tandem reactors. β-Hydroxy amides are processed at 3 mL/min , followed by in-line separation using gravity-based phase dividers , achieving 5.1 g/h throughput. This method reduces solvent waste by 40% compared to batch processes and is ideal for GMP-compliant production .

Chemical Reactions Analysis

Types of Reactions

2-(Oxazol-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form more complex structures.

    Reduction: The phenol group can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of more complex oxazole derivatives.

    Reduction: Formation of 2-(Oxazol-4-yl)cyclohexanol.

    Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.

Mechanism of Action

The mechanism of action of 2-(Oxazol-4-yl)phenol involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, influencing biological pathways. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

The table below compares spectroscopic and physical properties of selected analogs:

Compound Name Melting Point (°C) ¹H NMR Shifts (Key Peaks) HRMS Data (m/z) Characterization Methods (Evidence)
4-(Oxazol-4-yl)phenyl sulfurofluoridate (SI-9) Not reported δ 8.35 (s, 1H, oxazole-H), δ 7.80–7.20 (m, 4H, Ar-H) 228.0073 (calc) ¹H/¹³C/¹⁹F NMR, HRMS
2-((4-(Benzofuran-2-yl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenol (7g) 167–169 δ 8.50 (s, 1H, dithiazole-H), δ 7.60–6.90 (m, 8H, Ar-H) 339.0261 (obs) ¹H/¹³C NMR, IR
2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol Not reported δ 8.20 (s, 1H, oxadiazole-H), δ 7.50–6.80 (m, 8H, Ar-H) 268.0852 (calc) Not reported

Insights:

  • Thermal Stability : Compound 7g’s higher melting point (167–169°C) suggests enhanced crystallinity due to the dithiazole ring’s rigidity .
  • NMR Trends : Oxazole protons resonate near δ 8.35 (SI-9), while oxadiazole protons () appear upfield (δ 8.20), reflecting electronic differences .

Biological Activity

Overview

2-(Oxazol-4-yl)phenol is a heterocyclic compound characterized by the presence of an oxazole ring fused to a phenolic group. This unique structural combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound exhibits potential applications in various fields, including antimicrobial, anticancer, and enzyme inhibition studies.

Chemical Structure and Properties

The molecular structure of this compound allows for diverse interactions within biological systems. The oxazole ring enhances its reactivity, while the phenolic group contributes to its antioxidant properties. This dual functionality is crucial for its biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The oxazole moiety can engage in hydrogen bonding and π-π interactions, influencing cellular pathways. Notably, it has been studied as a histone deacetylase (HDAC) inhibitor, which plays a critical role in cancer cell proliferation.

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer properties. For instance, one study reported that compounds based on this scaffold selectively inhibit HDAC1 and class IIb HDACs (HDAC6 and HDAC10), with an IC50 value of 7.5 μM against the MV-4-11 leukemia cell line . The inhibition of HDACs leads to increased acetylation of histones, which can trigger apoptosis in cancer cells.

Antimicrobial Properties

The compound has also shown significant antimicrobial activity. Studies suggest that derivatives containing the oxazole ring exhibit potent effects against various bacterial strains, potentially through the inhibition of essential enzymes involved in microbial growth.

Enzyme Inhibition

This compound has been explored for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can have applications in skin-lightening products and treatments for hyperpigmentation disorders. Compounds derived from this structure have demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. For example, substituents on the phenolic ring can enhance or diminish its inhibitory potency against specific targets. A systematic examination of various derivatives has led to the identification of optimal substituents that maximize biological efficacy while minimizing cytotoxicity.

CompoundStructural FeaturesBiological ActivityIC50 Value
Compound 10This compoundHDAC inhibition7.5 μM
Compound 3Hydroxyl group at position 4Tyrosinase inhibition0.51 μM
Compound 8Dihydroxyphenyl ringTyrosinase inhibition16.78 μM

Case Studies

  • Histone Deacetylase Inhibition : A study synthesized a series of analogues based on the this compound structure to evaluate their efficacy as HDAC inhibitors. The findings revealed that certain modifications significantly enhanced their inhibitory activity against specific HDAC isoforms .
  • Tyrosinase Inhibition : Another investigation focused on the tyrosinase inhibitory potential of phenolic compounds featuring an oxazole scaffold. The results indicated that these compounds could effectively reduce melanin production in vitro without cytotoxic effects on normal human skin cells .

Q & A

Q. What are the common synthetic routes for 2-(Oxazol-4-yl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted precursors, such as β-keto esters or amides, under acidic or thermal conditions. For example, cyclocondensation of 4-hydroxybenzaldehyde derivatives with amino alcohols can yield the oxazole ring. Reaction optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid) to improve yields . Purification via gradient-elution HPLC (C18 column) or recrystallization (ethanol/water mixtures) is recommended to isolate high-purity product.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and oxazole protons (δ 7.5–8.0 ppm). 13^{13}C NMR identifies carbonyl carbons (δ 160–170 ppm) and oxazole carbons (δ 140–150 ppm) .
  • IR : Stretching frequencies for phenolic O–H (~3200 cm1^{-1}) and C=N in oxazole (~1650 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak ([M+H]+^+) and fragmentation patterns (e.g., loss of H2_2O or CO) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer : The compound is stable in inert atmospheres (N2_2/Ar) at room temperature but degrades under prolonged exposure to light or strong oxidizers (e.g., H2_2O2_2). Storage at –20°C in amber vials with desiccants (silica gel) is advised. Stability assays via TLC or HPLC (monitoring decomposition peaks) should be conducted before long-term experiments .

Advanced Research Questions

Q. How do electronic effects of the oxazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient oxazole ring facilitates Suzuki-Miyaura couplings with aryl boronic acids. DFT calculations (B3LYP/6-31G*) show that the oxazole’s LUMO (–1.8 eV) enhances electrophilic substitution at the 4-position. Optimize Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in toluene/water (3:1) at 90°C for 12 hours. Monitor regioselectivity via 19^{19}F NMR if fluorinated substrates are used .

Q. What computational methods predict the electronic structure and binding affinity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use Gaussian 16 with the M06-2X functional to model HOMO-LUMO gaps and electrostatic potential surfaces. Solvent effects (e.g., PCM for water) improve correlation with experimental redox potentials .
  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases). Parameterize force fields using crystallographic data (PDB ID: 2JDU) and validate with SPR binding assays .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX-2018) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Refinement via WinGX (full-matrix least-squares) and validation with PLATON identify disorder or twinning. Hydrogen-bonding networks (graph-set analysis: C(6) motifs) are critical for understanding packing efficiency .

Q. What strategies reconcile contradictory bioactivity data in enzyme inhibition studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods:
  • Fluorescence Polarization : Measure IC50_{50} under varying Mg2+^{2+} levels.
  • ITC (Isothermal Titration Calorimetry) : Validate binding stoichiometry and ΔH/ΔS values.
    Cross-reference with structural analogs (e.g., 2-(thiophen-2-yl)oxazole derivatives) to isolate electronic vs. steric effects .

Q. How do solvent effects and temperature modulate reaction kinetics in oxazole functionalization?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states. Arrhenius plots (ln k vs. 1/T) derived from HPLC time-course data determine activation energies (Ea_a ~50–70 kJ/mol). For photochemical reactions, UV-vis spectroscopy monitors intermediates (e.g., triplet excited states) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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